Product packaging for Hexanitroethane(Cat. No.:CAS No. 918-37-6)

Hexanitroethane

Cat. No.: B13788336
CAS No.: 918-37-6
M. Wt: 300.06 g/mol
InChI Key: CCAKQXWHJIKAST-UHFFFAOYSA-N
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Description

Hexanitroethane (HNE), with the CAS Registry Number 918-37-6 and molecular formula C₂N₆O₁₂, is a high-density organic compound characterized by its six nitro groups attached to an ethane backbone . This nitrogen-rich solid serves as a powerful oxidizer in advanced research contexts. Its primary research applications include use in specialized pyrotechnic compositions, such as those found in decoy flares, and in the development of novel propellants and explosives, where it is investigated as an oxidizer in compositions with fuels like boron . The thermal decomposition of this compound, which can begin at temperatures as low as 60 °C and become explosive above approximately 140 °C, is a critical area of study. This decomposition is first-order and proceeds via intermediate formation of compounds like tetranitroethylene, which can be trapped and characterized as a Diels-Alder adduct . Thermochemical data, including standard enthalpy of formation (ΔfH°solid), is available for research purposes . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Proper safety protocols must be followed due to the compound's thermal sensitivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2N6O12 B13788336 Hexanitroethane CAS No. 918-37-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918-37-6

Molecular Formula

C2N6O12

Molecular Weight

300.06 g/mol

IUPAC Name

1,1,1,2,2,2-hexanitroethane

InChI

InChI=1S/C2N6O12/c9-3(10)1(4(11)12,5(13)14)2(6(15)16,7(17)18)8(19)20

InChI Key

CCAKQXWHJIKAST-UHFFFAOYSA-N

Canonical SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of Hexanitroethane

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of compounds. nih.govuni-siegen.de These methods are complementary, as IR spectroscopy measures changes in the dipole moment during molecular vibrations, while Raman spectroscopy detects changes in polarizability. edinst.com

The analysis of hexanitroethane using these techniques reveals characteristic vibrational modes associated with its functional groups.

The internal vibrational modes of this compound provide insight into its conformational properties. researchgate.net Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ucalgary.calibretexts.org For this compound, the rotation around the central carbon-carbon single bond is of particular interest.

The vibrational spectra can be interpreted with the aid of normal coordinate analysis. This computational method helps in assigning the observed spectral bands to specific molecular motions. The following table summarizes some of the key vibrational frequencies observed for this compound and their assignments.

Vibrational ModeFrequency (cm⁻¹)Description
NO₂ asymmetric stretch~1600Stretching of the nitrogen-oxygen bonds in the nitro groups.
NO₂ symmetric stretch~1300Symmetrical stretching of the nitrogen-oxygen bonds.
C-N stretch~850Stretching of the carbon-nitrogen bonds.
C-C stretchStretching of the central carbon-carbon bond.

Note: The exact frequencies can vary depending on the phase (solid, liquid, or gas) and the specific experimental conditions.

Studies have shown that the relative intensities and positions of these bands can provide information about the molecule's conformation. By analyzing the vibrational spectra, researchers can deduce the preferred dihedral angle between the two C(NO₂)₃ groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds in solution. libretexts.orgmsu.edulibretexts.org It provides detailed information about the chemical environment of individual atoms. For this compound, ¹³C and ¹⁴N NMR are particularly informative.

The structural assignment of this compound using NMR is relatively straightforward due to the high symmetry of the molecule. In its most stable conformation, all six nitro groups and the two central carbon atoms are chemically equivalent. This equivalence results in a simplified NMR spectrum.

NucleusChemical Shift (ppm)Multiplicity
¹³C~115Singlet
¹⁴N~-20Singlet

Note: Chemical shifts are relative to a standard (e.g., TMS for ¹³C) and can be influenced by the solvent and temperature.

The observation of single peaks for both the carbon and nitrogen atoms confirms the symmetrical nature of the this compound molecule in solution. Any significant deviation from this pattern could indicate the presence of different conformers or impurities.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is the primary method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgiastate.edu This technique has been crucial in characterizing the solid-state structure of this compound.

Single-crystal X-ray diffraction (SCXRD) has been used to determine the crystal structure of this compound. americanpharmaceuticalreview.com The compound is known to exist in different crystalline phases, including ordered and disordered structures, depending on the temperature. rsc.orgmdpi.com In an ordered phase, the molecules adopt a regular, repeating arrangement within the crystal lattice. In a disordered phase, there is some degree of randomness in the orientation or position of the molecules. researchgate.netnih.gov

The crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This information is critical for understanding the molecule's geometry and the forces that govern its packing.

The way molecules pack in a crystal is determined by a variety of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions. nih.govmdpi.com In the case of this compound, the strong dipole moments of the nitro groups play a significant role in the packing arrangement.

The analysis of the crystal structure of this compound shows that the molecules are packed in a way that maximizes attractive intermolecular interactions while minimizing repulsive ones. The arrangement of the nitro groups is particularly important, as they can interact with neighboring molecules. These interactions influence the density and stability of the crystalline material.

Crystal Structure Determination in Ordered and Disordered Phases

Other Advanced Spectroscopic Techniques in Nitro Compound Analysis

Beyond the core techniques discussed above, several other advanced spectroscopic methods are employed in the analysis of nitro compounds. slideshare.net These techniques can provide complementary information about the electronic structure, excited states, and dynamics of these molecules.

Some of these techniques include:

UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule. slideshare.net

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. slideshare.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: Can be used to study radical species that may be formed during the decomposition of nitro compounds.

Förster Resonance Energy Transfer (FRET) Spectroscopy: A fluorescence-based technique that can be used to study intermolecular distances and interactions. acs.org

These advanced methods, often used in combination, contribute to a more complete understanding of the chemical and physical properties of nitro compounds like this compound. espublisher.com

Computational and Theoretical Investigations of Hexanitroethane

Quantum Chemical Methodologies (DFT, ab initio) Applied to Hexanitroethane

Quantum chemical methods are fundamental tools for investigating the molecular characteristics of this compound. The primary approaches used are ab initio quantum chemistry methods and Density Functional Theory (DFT). wikipedia.orgnih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, aiming to solve the electronic Schrödinger equation. wikipedia.org DFT, in contrast, calculates the energy of a molecule based on its electron density, offering a computationally efficient alternative that maintains a high degree of accuracy. psu.eduaspbs.com

For this compound, DFT calculations, particularly with the B3LYP functional combined with various basis sets like 6-31G* and 6-311+G(d), have been employed to determine its optimized geometry, electronic structure, and other properties. psu.eduresearchgate.net These theoretical models are crucial for predicting molecular behavior where experimental data is scarce.

The electronic structure is a critical factor governing the stability and reactivity of this compound. Theoretical calculations focus on the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The energy of the HOMO relates to the molecule's capacity to donate electrons, while the LUMO's energy indicates its ability to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally implies greater reactivity. researchgate.netnumberanalytics.com

In this compound, the HOMO is primarily localized on the oxygen atoms of the nitro groups, and the LUMO is associated with the C-N bonds. This distribution suggests that the C-NO2 bonds are the most likely sites for initial bond cleavage during decomposition. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

Computational Method HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)

Note: These values are based on specific computational studies and can vary depending on the level of theory and basis set used.

Molecules can exist in various spatial arrangements known as conformations, which arise from rotation around single bonds. infinitylearn.com For ethane (B1197151) derivatives like this compound, these are typically staggered and eclipsed conformations. solubilityofthings.com Computational studies predict the most stable conformation by calculating the potential energy associated with the rotation around the central carbon-carbon bond. nih.gov Due to steric hindrance between the bulky nitro groups, the staggered conformation, which maximizes the distance between them, is the lowest energy and most stable isomer. nih.gov

Theoretical investigations also explore potential isomers, such as the nitro-nitrite isomer (C-ONO), to evaluate their relative stabilities and the energy barriers for interconversion. This is vital for understanding the complete landscape of its decomposition pathways. researchgate.net

Electronic Structure Calculations and Frontier Molecular Orbitals

Mechanistic Elucidation of Thermal Decomposition Pathways

Understanding the thermal decomposition of this compound is critical for assessing its stability. Computational chemistry allows for the detailed examination of the initial, rapid steps of decomposition that are difficult to capture experimentally. nih.gov

Two primary mechanisms are considered for the initial thermal decomposition of aliphatic nitro-compounds: C-NO2 bond homolysis and nitro-nitrite isomerization. researchgate.netpageplace.de

C-NO2 Bond Homolysis: This pathway involves the cleavage of a carbon-nitro bond, producing two radical species. researchgate.net This is often the favored initial step in the decomposition of polynitro compounds, as the C-NO2 bond is typically the weakest in the molecule. acs.org

Nitro-Nitrite Isomerization: This mechanism is an intramolecular rearrangement where a nitro group (-NO2) transforms into a nitrite (B80452) group (-ONO), which can then decompose further. researchgate.netnih.gov

Theoretical studies consistently indicate that for this compound, the homolytic cleavage of the C-NO2 bond is the dominant initial step in its thermal decomposition. acs.org

Computational chemists determine the feasibility of various decomposition pathways by calculating their activation energies. bath.ac.ukoecd-nea.org The pathway with the lowest activation energy is the most kinetically favorable. Transition state analysis is used to identify the high-energy structures that lie on the reaction path between reactants and products. mdpi.comnih.gov

For this compound, the calculated activation energy for C-NO2 bond homolysis is consistently lower than that for nitro-nitrite isomerization. researchgate.net This difference in activation energies provides strong evidence that C-NO2 bond cleavage is the rate-determining step in the initiation of thermal decomposition. researchgate.netpageplace.de

Table 2: Representative Calculated Activation Energies for Initial Decomposition Pathways of Aliphatic Nitro-compounds

Decomposition Pathway Typical Activation Energy (kcal/mol)
C-NO2 Bond Homolysis ~35 - 45

Note: These are generalized values for polynitroalkanes. Specific values for this compound confirm this trend, with C-NO2 homolysis being the lower energy pathway.

C-NO2 Bond Homolysis and Nitro-Nitrite Isomerization Mechanisms

Molecular Dynamics Simulations and Energetic Landscape Exploration

While quantum chemistry typically focuses on single molecules, molecular dynamics (MD) simulations model the behavior of a large group of molecules over time. science.gov This technique is used to study the bulk properties and condensed-phase behavior of this compound. science.gov MD simulations can explore the energetic landscape of the material, revealing how intermolecular interactions and temperature affect decomposition in a solid or liquid state. youtube.comdokumen.pub This approach helps to connect the theoretical properties of an isolated molecule to the observable, real-world behavior of the energetic material.

Predictive Models for Detonation Performance and Energy Release Characteristics

Predictive modeling serves as a cornerstone in the field of energetic materials, offering a powerful alternative to hazardous and costly experimental studies. at.uacohere.com By leveraging computational methods, researchers can forecast the detonation performance and energy release characteristics of compounds like this compound (HNE) with a significant degree of accuracy. cohere.commdpi.com These models analyze past data and identify patterns to predict future outcomes, thereby enhancing safety and efficiency in the design and evaluation of new energetic materials. cohere.com The process typically involves defining a clear goal, collecting and preparing data, and using machine learning or statistical models to uncover relationships between molecular properties and explosive performance. cohere.com For energetic materials, key predicted properties include detonation velocity, pressure, and heat of detonation, which are crucial for assessing their potential applications. mdpi.com

Modern approaches integrate quantum chemical calculations, machine learning algorithms, and sophisticated thermodynamic codes to build these predictive frameworks. rsc.orgmdpi.com These tools allow for the screening of potential high-energy molecules based solely on their molecular structures, streamlining the discovery of new materials by focusing synthesis efforts on the most promising candidates. mdpi.comscispace.com

Correlation of Molecular Structure with Detonation Parameters

The detonation performance of an energetic material is intrinsically linked to its molecular structure. scispace.com In this compound (C₂N₆O₁₂), the presence of six nitro groups (–NO₂) attached to a simple two-carbon ethane backbone is the dominant structural feature influencing its explosive properties. ontosight.ai The high number of these explosophoric groups contributes significantly to the molecule's high density and positive heat of formation, which are primary determinants of detonation velocity and pressure. scispace.com

The relationship between structure and performance can be systematically evaluated using structure-property relationship models. scispace.com Key parameters derived from the molecular structure, such as elemental composition, crystal density (ρ), and solid-state enthalpy of formation (ΔHf), are used in empirical and theoretical calculations to predict detonation characteristics. at.uascielo.br For instance, the Kamlet-Jacobs equations are a widely used empirical method to estimate detonation velocity and pressure based on the explosive's elemental composition, density, and heat of formation. scielo.bracs.orgsciencemadness.org

Computational studies have explored these correlations for various energetic compounds. Density functional theory (DFT) is frequently employed to calculate optimized molecular geometries, from which properties like heat of formation can be derived. scielo.brmdpi.comacs.org The high nitrogen and oxygen content in HNE results in a favorable oxygen balance, leading to the formation of stable, high-energy gaseous detonation products like CO₂, H₂O, and N₂, which maximizes the energy release. The absence of hydrogen atoms in this compound is an anomalous elemental composition that influences its detonation products and performance calculations. bibliotekanauki.pl

Research has shown that factors increasing explosive performance, such as a high density of nitro groups, can also increase sensitivity. scispace.com Therefore, predictive models often seek a balance between high performance and acceptable stability. Machine learning models, for example, can be trained on datasets of known explosives to predict properties like impact sensitivity and detonation velocity based on molecular descriptors that quantify structural features. mdpi.comnih.gov These models have demonstrated high accuracy, providing a valuable tool for designing novel energetic materials with desired performance profiles. mdpi.com

Thermochemical Codes and Equation of State Modeling

Thermochemical codes are sophisticated software programs that simulate the chemical equilibrium and thermodynamic processes occurring during a detonation. researchgate.netrsc.org These codes are essential for obtaining accurate predictions of detonation performance for energetic materials like this compound. rsc.org Programs such as NASA's Chemical Equilibrium with Applications (CEA), EXPLO5, and Cheetah are commonly used to calculate key detonation parameters. at.uarsc.orgresearchgate.net These calculations rely on extensive thermochemical databases containing data for various propellant ingredients and their heats of formation. purdue.eduanl.gov

A critical component of these codes is the Equation of State (EoS), which describes the relationship between pressure, volume, and temperature of the detonation products at extreme conditions. learncheme.comlu.se The accuracy of the predicted detonation parameters is highly dependent on the chosen EoS. lu.se For high-pressure gas mixtures produced in a detonation, simple models like the ideal gas law are inadequate. learncheme.com

Several EoS models have been developed specifically for detonation products, including the Becker-Kistiakowsky-Wilson (BKW) EoS and the Jacobs-Cowperthwaite-Zwisler (JCZ3) EoS, which is based on the exponential-6 (exp-6) intermolecular potential. lu.seicm.edu.pl The exp-6 potential is widely used to model fluids at the high densities encountered in detonations. lu.seaip.orgaip.org Recent advancements have focused on developing analytical EoS expressions based on extensive Monte Carlo simulations to improve accuracy and numerical efficiency. lu.seaip.org These models calculate the excess Helmholtz free energy of the fluid, from which all other thermodynamic properties can be derived. researchgate.netaip.orgaip.org

Computational studies using these tools provide detailed performance data. For this compound, thermochemical codes predict detonation parameters that can be compared with experimental values where available. For example, calculations have been performed for HNE and other hydrogen-free energetic materials to evaluate the accuracy of these computational methods. bibliotekanauki.pl

Below are tables showing computationally predicted detonation properties for this compound (HNE) and for comparison, other common energetic materials, as calculated by various theoretical methods and codes.

Calculated Detonation Properties of this compound (HNE)

ParameterValueMethod/CodeSource
Detonation Velocity (D)7.58 km/sExperiment aip.org
Detonation Velocity (D)7.584 km/sTDS aip.org
Detonation Velocity (D)7.570 km/sExplo5 aip.org
Detonation Velocity (D)7.23 km/sCalculated (PM3) bibliotekanauki.pl
Detonation Pressure (P)23.8 GPaTDS aip.org
Detonation Pressure (P)24.1 GPaExplo5 aip.org
Heat of Detonation (Qv)108.3 kcal/kgCalculated bibliotekanauki.pl

Comparative Detonation Properties of Various Explosives

CompoundDensity (ρ) (g/cm³)Detonation Velocity (D) (km/s)Detonation Pressure (P) (GPa)Source
RDX1.808.7034.00 mdpi.com
HMX1.919.1039.30 mdpi.com
CL-202.049.4042.00 mdpi.com
PETN1.77>25,000 fps (~7.62 km/s)- nps.gov
Hexanitrobenzene2.009.50 (Calculated)- bibliotekanauki.pl

Reactivity and Reaction Dynamics of Hexanitroethane

Unimolecular Decomposition Kinetics and Thermodynamics

The thermal decomposition of hexanitroethane has been observed to start at temperatures as low as 60 °C in both solid and solution phases. wikipedia.org Above 140 °C, this decomposition can become explosive. wikipedia.org The decomposition process follows first-order kinetics and is notably faster in solution compared to the solid state. wikipedia.org

In the solid phase, the decomposition of this compound can be represented by the following reaction: C₂(NO₂)₆ → 3NO₂ + NO + N₂O + 2CO wikipedia.org

When dissolved, the decomposition initially forms tetranitroethylene, which can be isolated and identified as a Diels-Alder adduct with reagents like anthracene (B1667546) or cyclopentadiene (B3395910). wikipedia.org

The study of the unimolecular decomposition of energetic materials like HNE is crucial for understanding their stability and energy release mechanisms. The process often involves complex reaction pathways that can be influenced by temperature and the physical state of the material. pageplace.de

Key Thermodynamic and Kinetic Parameters:

ParameterValue/ObservationPhaseReference
Onset of Decomposition60 °CSolid & Solution wikipedia.org
Explosive Decomposition> 140 °CSolid wikipedia.org
Reaction OrderFirst OrderSolid & Solution wikipedia.org
Initial Decomposition Product (in solution)TetranitroethyleneSolution wikipedia.org
Gaseous Products (in solid phase)NO₂, NO, N₂O, COSolid wikipedia.org

Intermolecular Reactions and Compatibility with Other Materials (Academic Context)

The compatibility of this compound with other substances is a critical factor in its handling and application, particularly in energetic formulations. Compatibility studies often employ techniques like Differential Scanning Calorimetry (DSC) and Vacuum Stability Tests (VST) to assess the interactions between HNE and other materials. researchgate.net

Research into the compatibility of various energetic materials provides a framework for understanding how HNE might interact with other components in a mixture. For instance, studies on 1,1-diamino-2,2-dinitroethene (FOX-7) with other energetic materials like CL-20, HMX, and RDX have shown varying degrees of compatibility, which are determined by changes in thermal decomposition behavior. researchgate.net Similarly, the compatibility of dinitrodiazionitrate (DNTF) has been evaluated with a range of insensitive energetic materials and inert substances. researchgate.net

While specific compatibility data for this compound with a wide range of materials is not extensively detailed in the provided search results, the principles of intermolecular interactions and compatibility testing from related energetic materials are directly applicable. researchgate.netresearchgate.netfrontiersin.org The presence of numerous nitro groups in HNE suggests it is a strong electron acceptor, which would influence its interactions with electron-donating materials.

Photochemical and Other Stimuli-Induced Reactivity Studies

The reactivity of this compound can be initiated by stimuli other than heat, including light. Visible-light photocatalysis is a recognized method for initiating organic reactions, often through single-electron transfer (SET) or energy-transfer (EnT) pathways. nih.gov While specific studies on the photochemistry of HNE were not found in the search results, the general principles of photochemical reactions of nitro compounds are relevant.

The decomposition of energetic materials can also be induced by radiation. nasa.gov For example, research has been conducted on the radiation-induced decomposition of solid propellants like ammonium (B1175870) perchlorate (B79767). nasa.gov Such studies are essential for understanding the stability of energetic materials in various environments.

Shock loading is another stimulus that can induce chemical reactions in energetic materials. science.gov Mesoscale simulations have been used to study the response of materials to shockwaves, revealing that chemical reactions can be initiated under non-equilibrium conditions and can even attenuate the shockwave itself. science.gov

Chemical Transformation Networks and Pathway Decomposition Analysis

The decomposition of this compound is not a simple, one-step process but rather a complex network of chemical transformations. The initial step in solution is the cleavage of the C-C bond to form two trinitromethyl radicals (•C(NO₂)₃). This is a key step in the decomposition pathway.

In solution, the decomposition of HNE leads to the formation of tetranitroethylene. wikipedia.orgmdpi.comresearchgate.net This intermediate is unstable and can be trapped using Diels-Alder reactions. wikipedia.org The formation of tetranitroethylene from HNE is a critical transformation in its decomposition network. mdpi.comresearchgate.net

Computational methods, such as those based on density functional theory (DFT), are valuable tools for exploring the reaction mechanisms and potential energy surfaces of complex chemical transformations. mdpi.comresearchgate.net These methods can help to elucidate the regioselectivity and molecular mechanisms of reactions involving intermediates derived from HNE decomposition. mdpi.comresearchgate.net

The study of chemical reaction networks and pathway analysis is a broad field that uses both deterministic and stochastic approaches to understand the complex interplay of various reactions occurring simultaneously. science.gov For energetic materials, understanding these networks is fundamental to predicting their behavior under different conditions.

Advanced Research Applications of Hexanitroethane in Energetic Materials Science Academic Focus

Role as an Energetic Oxidizer in Advanced Propellant Formulations

Hexanitroethane (HNE) is a subject of significant interest in advanced energetic materials research due to its properties as a high-energy, nitrogen-rich, and chlorine-free oxidizer. researchgate.netsciengine.comwikipedia.org Its primary role in advanced propellant formulations is to replace traditional oxidizers, such as ammonium (B1175870) perchlorate (B79767) (AP), to achieve higher performance and address environmental concerns. researchgate.netsciengine.com AP-based propellants produce hydrogen chloride (HCl) gas as a combustion product, which contributes to ozone layer depletion and acid rain. researchgate.netsciengine.com HNE offers a promising alternative, as its combustion products are largely free of environmentally harmful halogenated species. researchgate.netsciengine.com

Research has focused on incorporating HNE into various propellant binders, including:

Composite modified double-base (CMDB)

Hydroxyl-terminated polybutadiene (B167195) (HTPB)

Nitrate (B79036) ester plasticized polyether (NEPE)

Glycidyl azide (B81097) polymer (GAP) researchgate.netsciengine.com

A key metric for propellant performance is the theoretical specific impulse (Isp), which measures the efficiency of a rocket engine. Studies utilizing NASA's Chemical Equilibrium with Applications (CEA) program have shown that the inclusion of this compound can significantly improve the standard theoretical specific impulse of various propellant formulations. researchgate.netsciengine.com

The enhancement is observed across different types of propellants, with a particularly notable improvement in HTPB-based systems. researchgate.netsciengine.com For instance, the replacement of ammonium perchlorate with HNE in an HTPB propellant was calculated to increase the standard theoretical specific impulse by 12.26 seconds. researchgate.netsciengine.com This increase is a direct result of HNE's favorable energy characteristics and the composition of its exhaust products. researchgate.netsciengine.com Furthermore, replacing AP with HNE can reduce infrared emissions from the propellant's exhaust plume. researchgate.netsciengine.com

Calculated Improvement in Standard Theoretical Specific Impulse (Isp) for HNE-Based Propellants Compared to AP-Based Formulations researchgate.netsciengine.com
Propellant Binder SystemCalculated Isp Improvement (s)
Hydroxyl-terminated polybutadiene (HTPB)12.26
Composite Modified Double-Base (CMDB)Data Not Specified
Nitrate Ester Plasticized Polyether (NEPE)Data Not Specified
Glycidyl Azide Polymer (GAP)Data Not Specified

This compound's performance is best understood when compared with both conventional and other advanced oxidizers.

Ammonium Perchlorate (AP): As the most widely used conventional oxidizer, AP is the primary benchmark. acs.org HNE offers a significant advantage by being chlorine-free, thus eliminating the production of HCl in the exhaust. researchgate.netsciengine.com Energetically, HNE-based propellants can demonstrate a higher specific impulse than their AP-based counterparts. researchgate.netsciengine.com

Hydrazinium Nitroformate (HNF): HNF is another high-performance, chlorine-free oxidizer. researchgate.net In comparative studies, both HNE and HNF show increased performance over AP. researchgate.netsciengine.com Research indicates that HNF-based propellants can achieve an even greater increase in specific impulse than HNE in certain formulations, such as an improvement of 14.12 seconds in HTPB propellant. researchgate.netsciengine.com However, both HNE and HNF have limitations, including high sensitivity to impact and friction, which presents handling and formulation challenges. acs.org

Ammonium Dinitramide (ADN): ADN is another emerging "green" oxidizer. acs.org Like HNE and HNF, it is being developed as a chlorine-free alternative to AP. While all three offer environmental benefits, they each possess a unique set of properties, including energy output, stability, and compatibility with binders, that dictates their suitability for specific applications. acs.org

Comparative Properties of Selected Energetic Oxidizers
OxidizerKey Advantage vs. APKey ChallengeIsp Improvement in HTPB (vs. AP)
Ammonium Perchlorate (AP)Conventional, well-understoodProduces HCl (environmental concern)Baseline
This compound (HNE)Chlorine-free, high energyHigh sensitivity to impact and friction acs.org+12.26 s researchgate.netsciengine.com
Hydrazinium Nitroformate (HNF)Chlorine-free, very high energyHigh sensitivity, needle-like crystal morphology researchgate.net+14.12 s researchgate.netsciengine.com
Ammonium Dinitramide (ADN)Chlorine-freeHygroscopic nature, sensitivity acs.orgData Not Specified

Influence on Theoretical Specific Impulse and Energy Characteristics

Strategies for Performance Enhancement in Composite Energetic Systems

To maximize the potential of this compound, researchers are exploring its use in advanced composite energetic systems. These strategies aim to harness its high energy content while mitigating some of its drawbacks, such as sensitivity.

One approach involves formulating HNE with high-energy fuels. A composition of HNE as the oxidizer with boron powder as the fuel has been investigated as a novel explosive and propellant ingredient, seeking to capitalize on the high heat of combustion of boron. wikipedia.org

Another innovative strategy is the creation of composite materials by incorporating HNE into porous structures like metal-organic frameworks (MOFs). umich.edu For example, MOF-5, a framework with tetrahedral zinc ions, can be loaded with energetic oxidizers like HNE. umich.edu This creates a high-energy composite material where the MOF acts as a fuel-rich host for the powerful oxidizer guest. umich.edu The resulting composite, MOF-5-HNE, was classified as a primary explosive, demonstrating the potential to create highly sensitive and powerful materials through this method. umich.edu

Design Principles for High-Energy Density Materials Incorporating this compound Moieties

The inherent instability of some polynitro compounds, including this compound, has led to the development of specific molecular design principles aimed at creating more stable yet powerful high-energy density materials (HEDMs). sciengine.comdntb.gov.uarsc.org Research into nitroform derivatives based on the HNE structure has yielded guidelines for improving stability. sciengine.com

Key design principles include:

Constructing Flexible Molecules: Introducing flexibility into the molecular structure can help weaken the effect of external forces through elastic deformation, potentially improving stability. sciengine.com

Eliminating Electron-Deficient Regions: The presence of multiple electron-withdrawing nitro groups can create electron-deficient areas in a molecule, which is often linked to instability. Strategies to counteract this include forming negative ions (anions) or introducing electron-rich groups into the structure. sciengine.com

Utilizing the HNE Moiety as a Building Block: The C-C bond in HNE, linking two trinitromethyl groups, serves as a fundamental unit. wikipedia.org This moiety can be incorporated into larger, more complex molecules designed to balance high energy density with acceptable sensitivity and thermal stability. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), are crucial in this design process. sciengine.com They allow researchers to predict the properties, including stability and performance, of new molecules based on the HNE structure before attempting synthesis. sciengine.com

Future Directions in Tailoring Energetic Response through Molecular Modification

Future research is focused on the precise tailoring of the energetic response of HNE-based materials through sophisticated molecular modification. uni-muenchen.de The goal is to fine-tune properties like energy output, burn rate, and sensitivity for specific applications.

A primary avenue of investigation involves the synthesis of novel nitroform derivatives based on the this compound framework. sciengine.com By systematically altering the molecular structure, researchers aim to gain a deeper understanding of the structure-property relationships. Strategies for future exploration include:

Introducing Bridging Atoms: Theoretical analysis suggests that introducing bridging atoms into the molecular structure can be beneficial for lowering sensitivity. sciengine.com

Creating Ionic Derivatives: The formation of anions can significantly alter the electronic properties of the molecule, which shows promise for enhancing stability. sciengine.com

Surface Potential Analysis: Studying the electrical potential surface of designed molecules can help predict stability. A lower probability of extreme positive or negative potential values on the molecular surface is considered beneficial for high stability. sciengine.com

These molecular engineering approaches, guided by computational modeling, represent the future of designing HEDMs. sciengine.com The objective is to move beyond simply using HNE as a drop-in replacement for older oxidizers and instead use its fundamental structure as a platform for creating a new generation of tailored energetic materials with superior performance and safety profiles.

Future Research Directions and Emerging Paradigms in Hexanitroethane Chemistry

Exploration of Novel Synthetic Pathways and Green Chemistry Principles

The traditional synthesis of hexanitroethane often involves harsh reaction conditions and the use of hazardous reagents. numberanalytics.comwikipedia.org Future research is increasingly focused on developing new synthetic routes that are not only more efficient but also adhere to the principles of green chemistry.

A key area of exploration is the use of alternative nitrating agents that are less corrosive and toxic than traditional mixed acids. numberanalytics.com Nitronium salts, such as nitronium tetrafluoroborate (B81430), and nitric acid in combination with catalysts like zeolites or ionic liquids, are being investigated to improve selectivity and reduce acidic waste. numberanalytics.comnumberanalytics.com Electrochemical and photochemical nitration methods, which generate the necessary nitrating species in situ, also represent promising avenues for minimizing the use and generation of hazardous substances. numberanalytics.comnumberanalytics.com

The principles of green chemistry, which advocate for waste prevention, atom economy, and the use of renewable feedstocks, are central to these new synthetic strategies. yale.eduacs.org For instance, designing synthetic methods that maximize the incorporation of all starting materials into the final product (high atom economy) is a primary goal. acs.org Additionally, the use of safer solvents and the design of processes that are more energy-efficient by operating at ambient temperatures and pressures are critical considerations. yale.edu Research into biocatalytic methods, employing enzymes for nitration, could also lead to highly specific and less hazardous synthetic pathways. numberanalytics.comacs.org The development of a novel synthetic pathway for 1-hexanol (B41254) from biomass-derived sugars showcases a successful application of these principles, which could inspire similar innovations in HNE synthesis. usda.gov

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of energetic materials like this compound. arxiv.orgfraunhofer.defraunhofer.de These data-driven approaches can accelerate the screening of potential new molecules and predict their properties, significantly reducing the reliance on time-consuming and costly trial-and-error experimentation. fraunhofer.degoogle.com

ML models are being developed to predict key performance indicators of energetic materials, such as detonation velocity, pressure, and heat of detonation, based on their molecular structure. rsc.orgmdpi.com By training on existing datasets of known energetic compounds, these models can identify structure-property relationships and guide the synthesis of new materials with desired characteristics. arxiv.orgarxiv.org For example, ML algorithms can learn the correlation between the presence of specific functional groups, like nitro groups, and the energetic performance of a compound. rsc.orgedpsciences.org

Despite the promise of AI and ML, a significant challenge is the limited availability of high-quality data for energetic materials. fraunhofer.defraunhofer.denih.gov Building robust and predictive models requires large and diverse datasets. Future efforts will likely focus on generating comprehensive data through both computational chemistry and high-throughput experimentation to train more accurate and generalizable ML models. nih.gov The use of retrosynthesis software, like SYNTHIA™, which uses expert-coded rules to plan synthetic routes, can also be integrated with ML to accelerate the discovery of viable pathways to novel energetic compounds. sigmaaldrich.com

Advanced In Situ Characterization Techniques for Reaction Monitoring

Understanding the intricate mechanisms of chemical reactions is crucial for optimizing synthesis and ensuring safety. Advanced in situ characterization techniques, which allow for real-time monitoring of reactions as they occur, are becoming indispensable tools in the study of energetic materials. european-mrs.commrs.org

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV/Vis spectroscopy provide real-time insights into reaction kinetics, the formation of intermediates, and the influence of reaction parameters like temperature and pressure. chemrxiv.orgbioengineer.orgresearchgate.net For example, in the multistep synthesis of other chemical compounds, these techniques have been successfully integrated into continuous flow reactors to monitor nitration and other reaction steps, enabling precise control and optimization. chemrxiv.orgresearchgate.net The application of these methods to HNE synthesis could provide invaluable data for improving reaction yields and safety profiles.

Furthermore, in situ characterization is critical for studying the thermal decomposition of energetic materials. mdpi.comacs.org Techniques like thermogravimetric analysis coupled with mass spectrometry (TG-MS) and differential scanning calorimetry (DSC) can elucidate decomposition pathways and identify gaseous products, which is vital for assessing the stability and safety of compounds like HNE. mdpi.comresearchgate.net The insights gained from these studies can also be used to validate and refine computational models of decomposition. european-mrs.com

Multi-Scale Modeling and Simulation for Comprehensive Understanding

To gain a holistic understanding of the behavior of this compound, from the molecular to the macroscopic level, multi-scale modeling and simulation are essential. These computational approaches bridge the gap between quantum mechanical calculations of individual molecules and continuum-level simulations of bulk material properties and performance.

At the quantum mechanical level, methods like density functional theory (DFT) are used to calculate fundamental properties such as bond dissociation energies and enthalpies of formation, which are crucial for predicting stability and energy release. researchgate.netmdpi.com These calculations provide the foundational data for larger-scale simulations.

Moving up in scale, molecular dynamics (MD) simulations can model the behavior of thousands to millions of atoms, providing insights into processes like thermal decomposition and the initiation of detonation. scispace.com The Reaction Ensemble Monte Carlo (RxMC) method, for instance, has been used to calculate the detonation products of energetic materials like HNE. scispace.com These simulations can help to understand how factors like crystal defects and shear strain can influence the sensitivity of energetic materials. researchgate.net

Finally, at the macroscopic level, continuum models use the data from smaller-scale simulations to predict the bulk properties and performance of energetic materials in real-world applications. mdpi.com The integration of these different modeling techniques allows for a comprehensive understanding of HNE's behavior under various conditions, guiding the development of safer and more effective energetic formulations.

Synergistic Research Across Disciplines

The advancement of this compound chemistry and the broader field of energetic materials is fundamentally an interdisciplinary endeavor. aip.orgosaka-u.ac.jpuc.edu.kh Progress relies on the synergistic collaboration between chemists, physicists, materials scientists, and computational scientists. researchgate.net

The synthesis of new energetic materials requires expertise in organic and physical chemistry, while their characterization and performance evaluation draw upon physics and materials science. aip.orgrochester.edu High-pressure science, for example, is a highly interdisciplinary field that investigates the behavior of materials under extreme conditions, which is directly relevant to the study of detonation and shock physics. aip.orgosaka-u.ac.jp

The integration of computational science, particularly AI and ML, further underscores the need for interdisciplinary collaboration. arxiv.orgresearchgate.net The development of accurate predictive models requires a deep understanding of both the underlying chemical and physical principles and the sophisticated algorithms used in machine learning. mdpi.com

Future breakthroughs in HNE research will likely emerge from research environments that foster this type of synergistic collaboration, where experts from different fields can share knowledge and work together to address the complex challenges in developing the next generation of energetic materials. audiobacon.netaudiodrom.nethighfidelity.pl

Q & A

Q. Table 1. First-Order Rate Constants for HNE Decomposition

ConditionArrhenius Parameters (log A, Eₐ)Temperature Range (°C)
Solid HNE18.6, 38.9 kcal/mol60–100
HNE in CCl₄18.5, 37.8 kcal/mol60–100

Q. Table 2. Solvent Effects on HNE Decomposition at 85°C

SolventRate Multiplier (vs. Solid HNE)
n-Heptane11.5x
Cyclohexane23.0x

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.